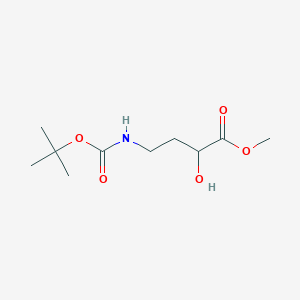

Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate

CAS No.:

Cat. No.: VC15945014

Molecular Formula: C10H19NO5

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO5 |

|---|---|

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | methyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| Standard InChI | InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) |

| Standard InChI Key | QADKCSNOHBWQNO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCC(C(=O)OC)O |

Introduction

Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is a chemical compound with significant applications in organic synthesis, particularly in the preparation of complex molecules. This compound is characterized by its molecular formula, C10H19NO5, and a molar mass of 233.26 g/mol . It is also known by its synonyms, including Methyl 4-(Boc-amino)-2-hydroxybutanoate and Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester .

Synthesis and Applications

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate typically involves the reaction of a suitable amino acid derivative with tert-butoxycarbonyl chloride (BocCl) followed by esterification. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds.

In terms of applications, Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate can be used as a building block for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The presence of the Boc group allows for selective deprotection and further functionalization, making it a valuable tool in medicinal chemistry.

Stereochemistry

The compound exists in both racemic and enantiomerically pure forms. The (S)-enantiomer, with a CAS number of 357416-82-1, is specifically noted for its availability and use in chiral synthesis . The stereochemistry of the compound is crucial for its applications in asymmetric synthesis and the preparation of chiral molecules.

Research Findings and Future Directions

Research on Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is focused on its utility as a synthetic intermediate. Studies have explored its use in the synthesis of complex molecules, including peptides and other biologically active compounds. Future research directions may include the development of new synthetic methodologies that utilize this compound as a key intermediate, as well as its application in the synthesis of novel pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume